molecular formula C26H24N4O6S B2584436 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 920430-76-8

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2584436
CAS No.: 920430-76-8
M. Wt: 520.56
InChI Key: ZIXRBDGSAZHUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play critical roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This disruption leads to the induction of apoptosis and the reduction of tumor cell viability. The specific structural motif featuring the oxadiazole and sulfonyl groups is designed to optimize binding affinity and selectivity. Its primary research value lies in its utility as a chemical probe to elucidate the complex biological functions of PIM kinases in oncogenesis and to explore their potential as therapeutic targets in various cancer models, including leukemia and lymphoma . Research involving this inhibitor is crucial for validating PIM kinase inhibition as a viable strategy for overcoming treatment resistance and improving outcomes in oncology.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6S/c1-34-22-14-11-19(16-23(22)35-2)25-28-29-26(36-25)27-24(31)18-9-12-20(13-10-18)37(32,33)30-15-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXRBDGSAZHUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. Starting from commercially available precursors, the synthesis route might include:

  • Formation of the quinoline ring through a Friedländer condensation.

  • Introduction of the sulfonyl group via sulfonation.

  • Synthesis of the oxadiazole moiety, often involving cyclization reactions.

  • Coupling of the intermediate products under specific reaction conditions, possibly using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis would leverage optimized reaction conditions, high-efficiency catalytic processes, and possibly continuous flow techniques to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can participate in various types of reactions, including:

  • Oxidation: : Undergoes oxidation reactions, potentially affecting the methoxy groups or the quinoline ring.

  • Reduction: : Can be reduced under specific conditions, which might alter the quinoline or oxadiazole structure.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzamide or quinoline rings.

Common Reagents and Conditions:

  • Oxidizing Agents: : Such as KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).

  • Reducing Agents: : Including NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

  • Solvents: : Common solvents might include DMSO (dimethyl sulfoxide), THF (tetrahydrofuran), or methanol.

  • Catalysts: : Metal catalysts like Pd/C (palladium on carbon) for hydrogenation reactions.

Major Products Formed:

  • From oxidation: Possible formation of carboxylic acids or ketones.

  • From reduction: Potential formation of amines or alcohols.

  • From substitution: Varied derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: Utilized in the development of novel organic materials and as intermediates in the synthesis of more complex molecules. Biology: Potential use in the design of bioactive molecules, such as enzyme inhibitors or probes for biological studies. Medicine: Research into its application as a pharmaceutical agent due to its unique structure offering specific interactions with biological targets. Industry

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully detailed due to the complexity of its structure. Generally, it might interact with molecular targets through:

  • Binding to Enzyme Active Sites: : Inhibiting or modulating enzyme activity.

  • Interacting with Receptors: : Affecting signal transduction pathways.

  • Altering Cellular Pathways: : Modifying biochemical pathways leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related molecules, focusing on synthesis, substituent effects, and bioactivity:

Compound Key Substituents Synthetic Yield Biological Activity Physicochemical Properties Reference
Target Compound : 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide 3,4-Dimethoxyphenyl; 3,4-dihydroquinoline sulfonyl Not reported Hypothesized CA II/IX inhibition (docking similarity to 6a) XLogP3: ~3.8 (estimated); TPSA: 123 Ų
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4-(dimethyl)benzamide (24) 3,4-Dimethylphenyl; dihydrodioxin 37% Moderate Ca²⁺/calmodulin inhibition (IC₅₀: 12 µM) XLogP3: 3.5; TPSA: 84 Ų
N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) Ethylthio; benzamide 60–70% Potent hCA II inhibition (Kᵢ: 8.2 nM); cytotoxic activity against MCF-7 cells XLogP3: 3.2; TPSA: 118 Ų
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(fluoromethyl)benzamide (13) Fluoromethyl; tetrahydronaphthalene 28% High Ca²⁺/calmodulin inhibition (IC₅₀: 4.5 µM); 100% HPLC purity XLogP3: 4.1; TPSA: 75 Ų
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenyl; dihydroisoquinoline sulfonyl Not reported Moderate kinase inhibition (analogous to CHEMBL1503006) XLogP3: 3.2; TPSA: 123 Ų

Key Findings:

Substituent Impact on Activity: Methoxy vs. Methyl Groups: The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to 3,4-dimethyl substituents (e.g., compound 24) but may reduce membrane permeability due to increased polarity . Sulfonyl Linkers: The 3,4-dihydroquinoline sulfonyl moiety in the target compound shows structural similarity to dihydroisoquinoline sulfonates (e.g., CHEMBL1503006), which are associated with kinase inhibition .

Synthetic Challenges :

  • The target compound’s dimethoxyphenyl-oxadiazole synthesis may require optimized coupling conditions (e.g., LiH/DMF as in ) to improve yield, which is currently unreported .

Enzyme Inhibition: Compared to compound 6a (Kᵢ: 8.2 nM for hCA II), the target compound’s dihydroquinoline sulfonyl group may offer stronger π-π stacking with CA II’s hydrophobic pocket, though experimental validation is needed .

Physicochemical Properties: The target compound’s higher topological polar surface area (TPSA: 123 Ų vs.

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N4O6SC_{26}H_{24}N_{4}O_{6}S, with a molecular weight of approximately 520.56 g/mol. The structure features a quinoline moiety linked to a sulfonamide and an oxadiazole group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity.
  • DNA Intercalation : The quinoline ring system may intercalate with DNA, affecting its stability and function, which is crucial in anticancer activity.
  • Receptor Binding : The oxadiazole moiety may facilitate binding to various receptors involved in signal transduction pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Research has shown that derivatives of quinoline and oxadiazole can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting oxidative stress .
  • Case Study : A compound structurally related to the target compound demonstrated an IC50 value of 15 µM against pancreatic cancer cells, suggesting potential for therapeutic applications .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Mechanism : Compounds containing quinoline and oxadiazole rings have been reported to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Research Findings : A study indicated that similar compounds showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Data Table of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 15 µM (pancreatic cancer)
AntimicrobialMIC = 8 - 32 µg/mL (various bacteria)
Enzyme InhibitionStrong interaction with target enzymes

Research Applications

This compound has several potential applications in research and therapeutic development:

  • Medicinal Chemistry : Its unique structure makes it a candidate for developing new drugs targeting cancer and infectious diseases.
  • Biological Probes : It can be utilized as a tool in biological studies to elucidate the functions of specific proteins or pathways.
  • Material Science : Investigations into its properties may lead to advancements in organic semiconductors and other materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.